![molecular formula C16H24N2O3S B14306658 N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide CAS No. 112557-10-5](/img/structure/B14306658.png)
N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide is an organic compound with the molecular formula C14H20N2O3S It is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to an ethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide typically involves the following steps:
Formation of the Cyclohexylsulfamoyl Group: The initial step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl group.
Attachment to the Phenyl Ring: The cyclohexylsulfamoyl group is then attached to a phenyl ring through a substitution reaction.
Formation of the Ethylacetamide Moiety: The final step involves the attachment of the ethylacetamide group to the phenyl ring through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The phenyl ring and ethylacetamide moiety can also contribute to the compound’s overall biological activity by interacting with different pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[4-(Cyclopentylsulfamoyl)phenyl]ethyl}acetamide
- N-{2-[4-(Heptylsulfamoyl)phenyl]ethyl}acetamide
- N-{2-[4-(Diethylsulfamoyl)phenyl]ethyl}acetamide
Uniqueness
N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide is unique due to the presence of the cyclohexylsulfamoyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in different biological and chemical behaviors.
Propiedades
Número CAS |
112557-10-5 |
|---|---|
Fórmula molecular |
C16H24N2O3S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-[2-[4-(cyclohexylsulfamoyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C16H24N2O3S/c1-13(19)17-12-11-14-7-9-16(10-8-14)22(20,21)18-15-5-3-2-4-6-15/h7-10,15,18H,2-6,11-12H2,1H3,(H,17,19) |
Clave InChI |
RZDZKENPPYUSJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


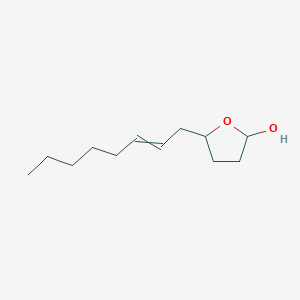
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
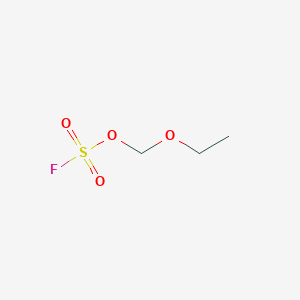
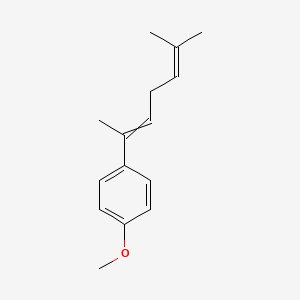
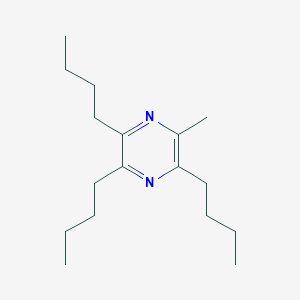
![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
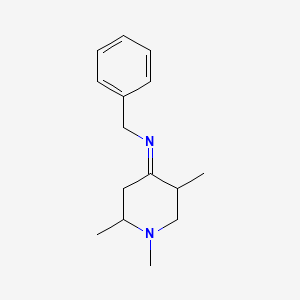
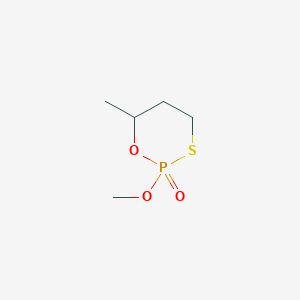
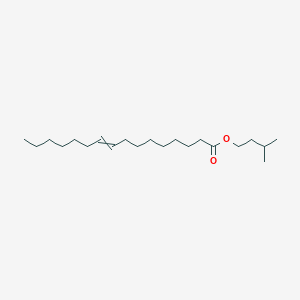
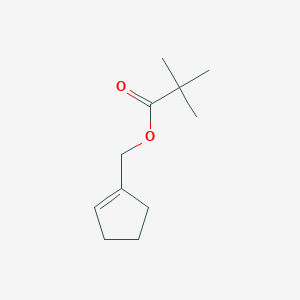
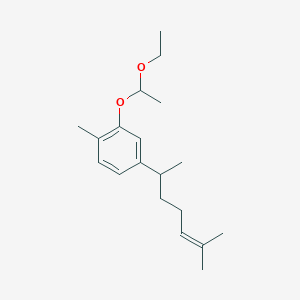
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
